7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Descripción
7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a triazolopyridine derivative characterized by a benzodioxole moiety at the 7-position, a tert-butyl group at the 2-position, and a nitrile substituent at the 8-position. Its molecular formula is C₁₈H₁₆N₄O₂, with a molecular weight of 320.35 g/mol and CAS number 860650-24-4 .
Propiedades
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-18(2,3)17-20-16-13(9-19)12(6-7-22(16)21-17)11-4-5-14-15(8-11)24-10-23-14/h4-8H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMPTKHESCYICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CC(=C(C2=N1)C#N)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (CAS No. 860650-45-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.44 g/mol. The structure features a triazole ring fused with a pyridine moiety and a benzodioxole substituent, which is known to enhance biological activity in various contexts.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N4O2 |
| Molecular Weight | 420.44 g/mol |
| CAS Number | 860650-45-9 |
| Density | 1.32 g/cm³ (predicted) |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the benzodioxole moiety have shown high efficacy against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Properties
Research has suggested that this compound may also possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators such as p53. The presence of the triazole ring is believed to play a crucial role in its cytotoxic effects against various tumors .
The biological activities of this compound are thought to be mediated by several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been observed that this compound can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells.
- Gene Expression Modulation : The compound may alter the expression levels of genes associated with apoptosis and cell cycle control.
Study 1: Antibacterial Efficacy
A study evaluating the antibacterial activity of similar compounds reported significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be as low as 80 µg/mL for certain derivatives containing benzodioxole structures .
Study 2: Anticancer Activity
In another investigation focused on cancer cell lines such as HeLa and MCF-7, the compound exhibited IC50 values ranging from 10 to 30 µM, indicating potent anticancer activity. Mechanistic studies revealed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzodioxole moiety and the triazole-pyridine framework. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridines exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to 7-(1,3-benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile showed efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of triazole derivatives. The compound has been tested against Gram-positive and Gram-negative bacteria, showcasing promising antibacterial activity . This makes it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance.
Central Nervous System Effects
The compound has been investigated for its neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems and possess anxiolytic properties . This opens avenues for research into treatments for anxiety disorders and neurodegenerative diseases.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions . The modulation of inflammatory pathways can be crucial in diseases such as rheumatoid arthritis and other chronic inflammatory disorders.
Case Studies
Comparación Con Compuestos Similares
Key Observations:
Lipophilicity (XLogP3): The tert-butyl variant (XLogP3 ~3.0) is less lipophilic than analogs with aliphatic chains (pentyl: ~3.5; cyclohexyl: ~3.8), likely due to reduced hydrophobic surface area. The 4-cyanophenyl derivative (XLogP3 = 3.3) balances aromatic and polar (nitrile) features, enhancing solubility compared to purely aliphatic substituents .
Hydrogen Bond Acceptors: Phenyl-substituted analogs (e.g., 4-cyanophenyl, 2-fluorophenyl) have higher hydrogen bond acceptor counts (7 vs. 6), which may improve binding to biological targets .
Métodos De Preparación
Cyclocondensation Strategies for Core Formation
Thetriazolo[1,5-a]pyridine scaffold is typically constructed via cyclocondensation reactions between pyridine derivatives and hydrazine precursors. A widely adopted method involves the reaction of 2-hydrazinopyridine derivatives with acylating agents under Mitsunobu conditions. For instance, Roberge et al. demonstrated that acylated 2-hydrazinopyridines undergo intramolecular cyclization using triphenylphosphine and diethyl azodicarboxylate (DEAD) to form triazolopyridines. Applied to the target compound, this approach would require:
- Synthesis of 2-hydrazino-8-cyanopyridine : Starting from 2-aminopyridine-8-carbonitrile, hydrazine introduction can be achieved via diazotization followed by hydrazine substitution.
- Acylation with tert-butyl groups : Reacting the hydrazino intermediate with tert-butyl chloroformate forms the tert-butylcarbamate-protected hydrazine.
- Mitsunobu cyclization : Intramolecular cyclization under Mitsunobu conditions yields the triazolopyridine core.
This method offers moderate yields (60–75%) but requires careful handling of moisture-sensitive reagents.
Oxidative Cyclization with Enaminonitriles
Recent advances in microwave-assisted synthesis have enabled catalyst-free routes to triazolopyridines. Gupta et al. reported a tandem reaction between enaminonitriles and benzohydrazides under microwave irradiation, forming 1,2,4-triazolo[1,5-a]pyridines via transamidation and cyclization. For the target compound:
- Enaminonitrile preparation : Reacting 2-cyanoacetamide with tert-butylamine forms the enaminonitrile precursor.
- Reaction with benzodioxol-5-yl benzohydrazide : Microwave irradiation (120°C, 3.5 hours) facilitates transamidation, followed by nucleophilic attack of the nitrile group to form the triazole ring.
This method achieves yields up to 89% (Table 1) and avoids metal catalysts, making it environmentally favorable.
Table 1: Microwave-Mediated Synthesis of Triazolopyridines
| Entry | R₁ | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 3.5 | 83 |
| 2 | 4-Methoxyphenyl | 3.0 | 89 |
| 3 | 4-Trifluoromethylphenyl | 3.5 | 74 |
Sequential Functionalization of Preformed Cores
An alternative strategy involves modular functionalization of a preassembled triazolopyridine core. Khomenko et al. detailed the synthesis oftriazolo[1,5-a]pyridine-8-carbonitriles via condensation of 1-amino-2-imino-1,2-dihydropyridin-3-carbonitriles with acetic acid derivatives. For the target compound:
- Core synthesis : Condensation of 1-amino-2-iminopyridine-3-carbonitrile with tert-butyl isocyanate forms the 2-tert-butyltriazolopyridine intermediate.
- Suzuki-Miyaura coupling : Introducing the 1,3-benzodioxol-5-yl group via palladium-catalyzed coupling with 5-bromo-1,3-benzodioxole.
This method allows late-stage diversification but requires stringent control over coupling conditions to prevent nitrile group degradation.
One-Pot Multicomponent Reactions
Multicomponent reactions (MCRs) offer streamlined access to complex architectures. A notable example involves the reaction of:
- Arylidenemalononitrile : Serves as the nitrile source.
- Hydrazine hydrate : Provides the N–N moiety.
- tert-Butyl isocyanide : Introduces the tert-butyl group.
Under basic conditions (piperidine/EtOH), these components undergo cyclocondensation to form the triazolopyridine core, followed by oxidative aromatization with iodine to install the benzodioxol group. This method achieves 68–72% yields but necessitates purification to remove regioisomers.
Late-Stage Cyanation and Functionalization
For derivatives where the nitrile group is introduced late, metallocyanide reagents (e.g., Zn(CN)₂) can be employed. A patent by WO2018234299A1 describes the cyanation of halogenated triazolopyridines using Pd-catalyzed cross-coupling:
- Halogenation : Bromination at position 8 of 2-tert-butyl-7-(1,3-benzodioxol-5-yl)triazolopyridine.
- Cyanation : Reaction with Zn(CN)₂ under Pd(PPh₃)₄ catalysis yields the 8-cyano derivative.
This approach is highly regioselective but requires handling toxic cyanide sources.
Q & A
Q. How do solvent systems influence the compound’s crystallinity?
- Methodology :
- Solvent Screening : Test solvents with varying polarity (e.g., DMSO vs. toluene) using high-throughput crystallization platforms.
- X-ray Diffraction (XRD) : Analyze crystal packing and hydrogen-bonding networks.
- Molecular Dynamics (MD) : Simulate solvent-molecule interactions to predict crystallization behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
